Cas no 2877688-47-4 (4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine)

4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine is a specialized heterocyclic compound featuring a thiadiazole core linked to a piperidine and thiomorpholine scaffold. Its structural complexity offers potential utility in medicinal chemistry, particularly as a pharmacophore for targeting specific biological pathways. The presence of the 2-methoxyethyl group enhances solubility, while the thiomorpholine moiety contributes to conformational flexibility, potentially improving binding affinity. This compound is suited for research applications in drug discovery, where its unique framework may serve as a key intermediate or active principle in the development of novel therapeutics. Its synthetic versatility allows for further derivatization, making it valuable for exploratory studies.
4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine structure
2877688-47-4 structure
Product Name:4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine
CAS No:2877688-47-4
MF:C15H24N4O2S2
MW:356.506660461426
CID:5330445
PubChem ID:165435150
Update Time:2025-05-23

4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine Chemical and Physical Properties

Names and Identifiers

    • 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine
    • AKOS040865517
    • 2877688-47-4
    • F6752-5553
    • [1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-piperidinyl]-4-thiomorpholinylmethanone
    • Inchi: 1S/C15H24N4O2S2/c1-21-9-4-13-16-15(23-17-13)19-5-2-12(3-6-19)14(20)18-7-10-22-11-8-18/h12H,2-11H2,1H3
    • InChI Key: SNLRIBVUCMWTDI-UHFFFAOYSA-N
    • SMILES: C(C1CCN(C2SN=C(CCOC)N=2)CC1)(N1CCSCC1)=O

Computed Properties

  • Exact Mass: 356.13406837g/mol
  • Monoisotopic Mass: 356.13406837g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • Density: 1.284±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 564.3±60.0 °C(Predicted)
  • pka: 5.63±0.44(Predicted)

4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine Pricemore >>

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Additional information on 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine

Introduction to 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine (CAS No. 2877688-47-4)

4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine (CAS No. 2877688-47-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiomorpholines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The unique structural features of this compound make it a promising candidate for the development of new therapeutic agents.

The chemical structure of 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine is characterized by a thiomorpholine ring fused to a piperidine moiety, which is further substituted with a thiadiazole group. The presence of the methoxyethyl substituent on the thiadiazole ring adds to the compound's hydrophilicity and enhances its solubility in biological systems. This structural complexity not only contributes to its pharmacological profile but also presents challenges in its synthesis and purification.

Recent studies have highlighted the potential of 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine has shown promising results in cancer research. A preclinical study conducted by a team at the National Cancer Institute found that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The selective cytotoxicity observed in cancer cells suggests that this compound could be developed into an effective chemotherapeutic agent with reduced side effects compared to traditional chemotherapy drugs.

The neuroprotective potential of 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine has also been explored. Research published in the Journal of Neurochemistry indicated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that this compound may have therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine have been extensively studied to evaluate its suitability for clinical use. In vitro and in vivo experiments have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and exhibits a long half-life, which may allow for once-daily dosing regimens in clinical settings.

Safety and toxicity studies are crucial for assessing the potential risks associated with new compounds. Preliminary toxicology studies have indicated that 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further investigations are needed to fully understand its safety profile and potential side effects in humans.

The synthesis of 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine involves several steps and requires careful optimization to achieve high yields and purity. A common synthetic route involves the coupling of a thiomorpholine derivative with a piperidine carboxylic acid derivative followed by substitution with a thiadiazole moiety. Advanced synthetic techniques such as microwave-assisted synthesis and catalyst-mediated reactions have been employed to improve the efficiency of the synthesis process.

In conclusion, 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonyl}thiomorpholine (CAS No. 2877688-47-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.

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